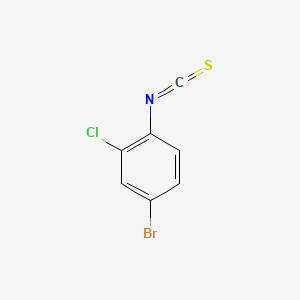

4-Bromo-2-chlorophenyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-chloro-1-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTFIGQDTWPFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98041-69-1 | |

| Record name | 4-Bromo-2-chlorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-chlorophenyl isothiocyanate for Researchers and Drug Development Professionals

Foreword: Navigating the Chemical Landscape of a Niche Isothiocyanate

Welcome to this comprehensive technical guide on 4-Bromo-2-chlorophenyl isothiocyanate (CAS Number: 98041-69-1). As a senior application scientist, my goal is to provide you not with a mere recitation of facts, but with a foundational understanding of this compound, grounded in established chemical principles and contextualized within the broader landscape of drug discovery. This guide is structured to empower researchers, medicinal chemists, and drug development professionals to appreciate the potential of this molecule, understand its synthesis and reactivity, and to inspire novel avenues of investigation where its unique properties might be leveraged. We will delve into what is known, and just as importantly, what remains to be explored, fostering a spirit of scientific inquiry.

Section 1: Unveiling the Molecular Identity of this compound

At its core, this compound is an aromatic isothiocyanate, a class of compounds renowned for their diverse biological activities.[1] The presence of bromo and chloro substituents on the phenyl ring, in conjunction with the reactive isothiocyanate group, bestows upon this molecule a distinct electronic and steric profile that dictates its chemical behavior and potential biological interactions.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 98041-69-1 | N/A |

| Molecular Formula | C₇H₃BrClNS | N/A |

| Molecular Weight | 248.53 g/mol | [2] |

| Appearance | Off-white to light yellow solid | N/A |

| Melting Point | 70-72 °C | [3] |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | N/A |

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling constants influenced by the positions of the bromo, chloro, and isothiocyanate groups on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbon of the isothiocyanate group.

-

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is anticipated in the region of 2000-2200 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine atoms.

For researchers synthesizing or working with this compound, it is imperative to perform these analyses to confirm its identity and purity. Spectral data for this compound can be found in specialized databases.[4]

Section 2: Synthesis and Chemical Reactivity

The synthetic accessibility of a compound is a critical consideration for its application in research and development. The synthesis of this compound can be logically approached in two main stages: the preparation of the precursor 4-bromo-2-chloroaniline, followed by the conversion of the aniline to the isothiocyanate.

Synthesis of 4-Bromo-2-chloroaniline

The synthesis of the key intermediate, 4-bromo-2-chloroaniline, can be achieved from commercially available 2-chloroaniline through electrophilic aromatic substitution.

Exemplary Protocol for the Synthesis of 4-Bromo-2-chloroaniline: [3][5]

-

Dissolution: Dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetic acid and water.[3][5]

-

Addition of Brominating Agent: To the stirred solution, add a brominating agent such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid dropwise at a controlled temperature.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-chloroaniline.[5][6]

Conversion of 4-Bromo-2-chloroaniline to this compound

The transformation of the aniline to the isothiocyanate is a well-established reaction in organic chemistry. Several methods can be employed, with the choice of reagent often depending on the scale of the reaction and the desired purity. A common and effective method involves the use of thiophosgene or its equivalents.

Exemplary Protocol for the Synthesis of this compound:

This protocol is adapted from established procedures for the synthesis of aryl isothiocyanates.[7]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromo-2-chloroaniline (1.0 eq) and a base such as triethylamine (2.0 eq) in a dry, inert solvent like dichloromethane.

-

Addition of Thiophosgene: Cool the solution in an ice bath and add a solution of thiophosgene (1.1 eq) in the same solvent dropwise. Caution: Thiophosgene is highly toxic and should be handled with extreme care.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with dilute hydrochloric acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Chemical Reactivity: The Isothiocyanate Moiety

The isothiocyanate group is a versatile functional group that can undergo a variety of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a valuable synthon in organic synthesis.[8]

-

Reaction with Amines: Forms thiourea derivatives.

-

Reaction with Alcohols: Yields thiocarbamates.

-

Reaction with Thiols: Produces dithiocarbamates.

This reactivity profile allows for the facile introduction of the 4-bromo-2-chlorophenyl scaffold into a diverse range of molecular architectures, a key consideration in the development of screening libraries and drug candidates.

Section 3: Applications in Drug Discovery and Chemical Biology: A Landscape of Opportunity

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of isothiocyanates has garnered significant attention for its therapeutic potential.[1] Furthermore, the unique substitution pattern of this compound may confer novel pharmacological properties.

The Therapeutic Promise of Isothiocyanates

Isothiocyanates, both naturally occurring and synthetic, have been investigated for a wide range of biological activities, including:

-

Anticancer Properties: Many isothiocyanates have demonstrated the ability to inhibit the growth of cancer cells through various mechanisms, such as the induction of apoptosis and cell cycle arrest.[9][10]

-

Anti-inflammatory Effects: Isothiocyanates can modulate inflammatory pathways, suggesting their potential in treating inflammatory diseases.

-

Antimicrobial Activity: Certain isothiocyanates exhibit activity against a range of bacteria and fungi.

The structure-activity relationship (SAR) of isothiocyanates is an active area of research, with studies indicating that the nature of the substituent on the phenyl ring can significantly influence biological activity.[11][12][13][14] The presence of both bromo and chloro atoms on the phenyl ring of this compound may lead to enhanced potency or a novel mechanism of action compared to other isothiocyanates.

Potential as a Chemical Probe and in Screening Libraries

Given its straightforward synthesis and reactive handle, this compound is an attractive candidate for inclusion in chemical screening libraries.[15][16] Its ability to covalently modify nucleophilic residues in proteins makes it a potential tool for identifying and validating novel drug targets. The bromo and chloro substituents provide additional points for interaction within a binding pocket, potentially leading to higher affinity and selectivity.

The Unexplored Frontier: Cannabinoid Receptor Interaction

An intriguing but currently unverified area of interest is the potential interaction of this compound with cannabinoid receptors. While some databases allude to this possibility, there is a lack of concrete scientific evidence to substantiate this claim. The endocannabinoid system is a critical regulator of numerous physiological processes, and the development of novel ligands for cannabinoid receptors is an area of intense research. Should a verifiable link be established, it would open up exciting new avenues for the application of this compound in neuroscience and beyond.

Section 4: Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][17][18][19][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[17][18][19][20]

Section 5: Future Directions and Conclusion

This compound represents a molecule of untapped potential. Its synthesis is achievable through established chemical methodologies, and its physicochemical properties are well-defined. The primary challenge and, indeed, the greatest opportunity, lies in the elucidation of its specific biological activities.

Future research should focus on:

-

Systematic Biological Screening: Evaluating the compound against a broad range of biological targets and in various disease models to uncover its therapeutic potential.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs to understand how modifications to the chemical structure impact biological activity.

-

Mechanistic Studies: Investigating the molecular mechanisms underlying any observed biological effects.

-

Verification of Cannabinoid Receptor Interaction: Conducting rigorous binding and functional assays to determine if this compound interacts with cannabinoid receptors.

References

-

Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report. Retrieved from [Link]

-

PrepMate. (n.d.). What is the mechanism for the synthesis of 4-bromo-2-chloro aniline from its precursor? Retrieved from [Link]

-

PubMed. (2019). Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]

-

ResearchGate. (2025, August 28). Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates against Human MCF‐7 Cells. Retrieved from [Link]

-

MDPI. (n.d.). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Retrieved from [Link]

-

PubMed Central. (2023, September 5). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Retrieved from [Link]

-

PubMed Central. (2020, March 3). Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent. Retrieved from [Link]

-

PubMed. (1971). Synthesis and biological evaluation of substituted -phenylcinnamonitriles. Retrieved from [Link]

-

SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 4-Chlorophenyl isothiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorophenyl isothiocyanate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice. Retrieved from [Link]

- Google Patents. (2015, September 11). WO 2015/132803 A2.

-

Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

-

Arkat USA. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Justia Patents. (2016, September 29). process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from [Link]

-

United States Patent and Trademark Office. (n.d.). Patent File Wrapper - Application Data. Retrieved from [Link]

- Google Patents. (n.d.). US7041853B2 - Process for producing 4-bromothioanisole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Bromo-3-chlorophenyl isothiocyanate | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound(98041-69-1) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]

- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. synzeal.com [synzeal.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

4-Bromo-2-chlorophenyl isothiocyanate molecular structure and weight

An In-Depth Technical Guide to 4-Bromo-2-chlorophenyl isothiocyanate: Structure, Properties, and Applications

Introduction

Isothiocyanates (R-N=C=S) are a class of highly reactive organosulfur compounds recognized for their significant biological activities and utility as versatile synthetic intermediates. Their potent electrophilic nature allows for covalent modification of biological nucleophiles, a mechanism that underpins their wide-ranging effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Within this class, halogenated aryl isothiocyanates are of particular interest to researchers in medicinal chemistry and drug development. The presence of halogens can profoundly influence the molecule's lipophilicity, metabolic stability, and binding interactions, making them valuable scaffolds for developing novel therapeutic agents.

This guide provides a comprehensive technical overview of this compound, a disubstituted aromatic isothiocyanate. We will delve into its core molecular and physicochemical properties, established synthetic routes, spectroscopic signature, and known biological applications, with a focus on its relevance to drug discovery professionals.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. This compound possesses a unique substitution pattern that defines its reactivity and potential as a research tool or drug lead.

Molecular Structure

The IUPAC name for this compound is 1-bromo-2-chloro-4-isothiocyanatobenzene.[2] The structure consists of a benzene ring substituted with a bromine atom at position 4, a chlorine atom at position 2, and an isothiocyanate functional group at position 1.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClNS | [3] |

| Molecular Weight | 248.53 g/mol | [2][3] |

| CAS Number | 98041-69-1 | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 42-44 °C | [3] |

| Boiling Point | 133-134 °C at 0.5 mmHg | [3] |

| XLogP3-AA (Computed) | 4.6 | [2] |

Synthesis and Mechanistic Considerations

Aryl isothiocyanates are most commonly and reliably synthesized from their corresponding primary aniline precursors. The conversion of 4-bromo-2-chloroaniline to this compound can be achieved via several established methods, with the choice often depending on reagent availability, scale, and safety considerations.

General Synthetic Protocol: The Dithiocarbamate Route

A widely used and safer alternative to the hazardous thiophosgene reagent is the two-step, one-pot decomposition of an in situ generated dithiocarbamate salt.[6]

Reaction:

-

Formation of Dithiocarbamate: The primary amine (4-bromo-2-chloroaniline) reacts with carbon disulfide (CS₂) in the presence of a base, typically a tertiary amine like triethylamine (Et₃N), to form a triethylammonium dithiocarbamate salt. The nucleophilic amine attacks the electrophilic carbon of CS₂.

-

Decomposition to Isothiocyanate: The intermediate dithiocarbamate salt is then treated with a desulfurizing or activating agent, which facilitates the elimination of the triethylammonium hydrosulfide and formation of the isothiocyanate product. Tosyl chloride (TsCl) is a highly effective reagent for this step.[6]

Caption: General workflow for the synthesis of aryl isothiocyanates.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a stirred solution of 4-bromo-2-chloroaniline (1.0 equiv) and triethylamine (2.2 equiv) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add carbon disulfide (1.5 equiv) dropwise.

-

Dithiocarbamate Formation: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the consumption of the aniline starting material by thin-layer chromatography (TLC).

-

Decomposition: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equiv) in the same solvent dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

Expertise Note: The use of tosyl chloride is advantageous as it avoids toxic metal-based reagents and the volatile, highly toxic thiophosgene. The stoichiometry is critical; excess base is required to neutralize the HCl generated from the tosyl chloride reaction.

Spectroscopic Characterization

Unambiguous identification of the final product is achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The three protons on the phenyl ring will exhibit a distinct splitting pattern (e.g., a doublet, a doublet of doublets) based on their coupling constants, confirming the 1,2,4-substitution pattern.[7]

-

Infrared (IR) Spectroscopy: This technique is particularly diagnostic for isothiocyanates. A very strong, sharp, and characteristic absorption band should be observed in the range of 2000–2200 cm⁻¹. This band corresponds to the asymmetric stretching vibration of the -N=C=S functional group.[2]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺). Crucially, due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes, the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4), providing definitive evidence for the presence of one bromine and one chlorine atom.[2]

Applications in Drug Development and Research

The biological activity of this compound and related compounds stems from the electrophilic carbon atom of the isothiocyanate group, which readily reacts with soft nucleophiles like the thiol groups of cysteine residues in proteins.

Antimalarial Activity

Research has demonstrated that compounds containing the 4-bromo-2-chlorophenyl moiety exhibit significant in vitro inhibitory effects against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[8] While the exact mechanism of the isothiocyanate derivative itself is an area for further investigation, the parent scaffold shows promise. The isothiocyanate functional group could potentially enhance this activity by covalently modifying essential parasite enzymes, leading to irreversible inhibition and parasitic death.

Antimicrobial and Anticancer Potential

Halogenated aromatic compounds are known to possess antimicrobial properties.[8] Furthermore, many natural and synthetic isothiocyanates are recognized as potent chemopreventive agents that can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the depletion of cellular glutathione and the covalent modification of key signaling proteins. The specific substitution pattern of this compound makes it a compelling candidate for screening in antimicrobial and oncology assays.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound and related compounds must be handled with appropriate precautions.

-

Health Hazards: This compound is expected to be harmful if inhaled, swallowed, or absorbed through the skin.[2][5] It is classified as an irritant, causing serious eye irritation and skin and respiratory system irritation.[2][5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield when handling this compound.[9][10]

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] This compound may be moisture-sensitive.

References

-

Georganics. (2011). 4-BROMO-2-CHLOROPHENYL ISOCYANATE Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-3-chlorophenyl isothiocyanate (C7H3BrClNS). Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Isothiocyanic acid, 4-bromo-3-chlorophenyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. Chemical Communications. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum of 4-Bromophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 4-Bromo-3-chlorophenyl isothiocyanate | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. pschemicals.com [pschemicals.com]

- 5. georganics.sk [georganics.sk]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. This compound(98041-69-1) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromo-2-chloro-1-isothiocyanatobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-1-isothiocyanatobenzene, a versatile building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its significant potential in the development of targeted therapeutics.

Introduction: The Strategic Importance of a Halogenated Aryl Isothiocyanate

4-Bromo-2-chloro-1-isothiocyanatobenzene is a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique trifunctionalized aromatic scaffold, featuring a bromine atom, a chlorine atom, and a highly reactive isothiocyanate group, offers a strategic platform for creating complex molecular architectures. The presence of multiple halogens allows for selective functionalization through cross-coupling reactions, while the isothiocyanate moiety serves as a potent electrophile for forming covalent bonds with biological nucleophiles.[1] This dual reactivity makes it an attractive starting material for the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-2-chloro-1-isothiocyanatobenzene is essential for its effective use in synthesis and drug design. The table below summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 98041-69-1 | [1] |

| Molecular Formula | C₇H₃BrClNS | [1] |

| Molecular Weight | 248.53 g/mol | [1] |

| Appearance | Pale yellow crystalline powder | ECHEMI |

| Melting Point | 46-48 °C (lit.) | ECHEMI |

| Boiling Point | 134 °C at 0.5 mm Hg (lit.) | ECHEMI |

| Storage | 2-8°C | [1] |

Synthesis of 4-Bromo-2-chloro-1-isothiocyanatobenzene

The most common and efficient laboratory-scale synthesis of 4-Bromo-2-chloro-1-isothiocyanatobenzene involves the reaction of the corresponding aniline, 4-Bromo-2-chloroaniline, with thiophosgene. This method provides a direct route to the desired isothiocyanate.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from the commercially available o-chloroaniline.

Sources

A Comprehensive Technical Guide to the Solubility of 4-Bromo-2-chlorophenyl isothiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isothiocyanates in Modern Drug Discovery

Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group -N=C=S. They are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] In the realm of medicinal chemistry, ITCs serve as crucial building blocks for the synthesis of novel therapeutic agents.[][3] Their ability to react with various nucleophiles makes them versatile synthons for creating a wide array of heterocyclic compounds and other complex molecular architectures. The specific compound, 4-bromo-2-chlorophenyl isothiocyanate, is a halogenated aromatic isothiocyanate, a structural motif that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides an in-depth analysis of the physicochemical properties and solubility characteristics of this compound, offering a theoretical framework and practical guidance for its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in different solvent systems. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₃BrClNS | [4] |

| Molecular Weight | 248.53 g/mol | [4] |

| Appearance | Pale yellow crystalline powder | [4] |

| Melting Point | 46-48 °C | [4] |

| Boiling Point | 134 °C at 0.5 mm Hg | [4] |

| XLogP3 | 4.6 | [5] |

The presence of bromine and chlorine atoms, along with the isothiocyanate group, contributes to the molecule's relatively high molecular weight and polarity. The XLogP3 value of 4.6 indicates a significant lipophilic character, suggesting that it will be more soluble in nonpolar organic solvents than in polar solvents like water.[5]

Predicted Solubility Profile in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Soluble | As a nonpolar solvent, hexane is expected to effectively solvate the nonpolar aromatic ring and halogen substituents of the molecule. |

| Toluene | 2.4 | Soluble | Toluene's aromatic character will facilitate favorable π-π stacking interactions with the phenyl ring of the solute. |

| Dichloromethane (DCM) | 3.1 | Very Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. Its moderate polarity should effectively solvate both the polar isothiocyanate group and the nonpolar aromatic portion of the molecule. |

| Chloroform | 4.1 | Very Soluble | Similar to DCM, chloroform is an excellent solvent for many organic compounds and is expected to readily dissolve this compound. |

| Ethyl Acetate | 4.4 | Soluble | Ethyl acetate's moderate polarity and ability to act as a hydrogen bond acceptor should allow for good solvation. |

| Acetone | 5.1 | Soluble | Acetone is a polar aprotic solvent that should effectively solvate the polar isothiocyanate group. |

| Ethanol | 4.3 | Moderately Soluble | While ethanol is a polar protic solvent, its alkyl chain provides some nonpolar character, which should allow for moderate solubility. The isothiocyanate group can act as a hydrogen bond acceptor. |

| Methanol | 5.1 | Slightly Soluble | Methanol is more polar than ethanol, and its smaller alkyl chain makes it less effective at solvating the nonpolar aromatic ring. |

| Dimethylformamide (DMF) | 6.4 | Very Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[6][7][8] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving many poorly soluble compounds.[9][10][11][12][13] |

| Water | 10.2 | Insoluble | The high lipophilicity (XLogP3 = 4.6) and the presence of a large nonpolar aromatic ring suggest that this compound will have very low solubility in water. |

Methodology for Experimental Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solutions using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. While experimental data is limited, the predicted solubility profile, based on established chemical principles, offers valuable guidance for its use in synthetic and medicinal chemistry applications. The provided experimental protocol serves as a robust framework for researchers to determine precise solubility data, which is essential for process optimization and formulation development. As a versatile building block, a thorough understanding of the solubility of this compound is critical for unlocking its full potential in the discovery of new and effective therapeutic agents.

References

-

(Sigma-Aldrich)

-

(Sigma-Aldrich)

-

(Organic Chemistry Portal)

-

(National Institutes of Health)

-

(PubChem)

-

(ChemRxiv)

-

(ECHEMI)

-

(BOC Sciences)

-

(Cheméo)

-

(Scribd)

-

(European Journal of Organic Chemistry)

-

(Organic Syntheses)

-

(Regent Scientific)

-

(PubChem)

-

(Wikipedia)

-

(Thermo Fisher Scientific)

-

(ResearchGate)

-

(Gaylord Chemical)

-

(Thermo Fisher Scientific)

-

(National Institutes of Health)

-

(Fisher Scientific)

-

(PubChem)

-

(gChem Global)

-

(CymitQuimica)

-

(MedchemExpress.com)

-

(Gaylord Chemical)

-

(Sigma-Aldrich)

-

(PubChemLite)

-

(Thermo Fisher Scientific)

-

(ChemicalBook)

-

(PubChem)

-

(BLDpharm)

-

(Sigma-Aldrich)

-

(PubChem)

-

(Pharmaffiliates)

-

(PubChem)

-

(Sigma-Aldrich)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 4. echemi.com [echemi.com]

- 5. 4-Bromo-3-chlorophenyl isothiocyanate | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 11. gchemglobal.com [gchemglobal.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

Toxicological data for 4-Bromo-2-chlorophenyl isothiocyanate

An In-depth Technical Guide to the Toxicological Profile of 4-Bromo-2-chlorophenyl isothiocyanate

Introduction

This compound is an aromatic isothiocyanate, a class of compounds characterized by the functional group -N=C=S. Isothiocyanates are of significant interest in the fields of toxicology and pharmacology due to their high reactivity and diverse biological activities. While many naturally occurring isothiocyanates found in cruciferous vegetables are studied for their chemopreventive properties, synthetic halogenated isothiocyanates such as this compound are primarily used as laboratory chemicals and building blocks in organic synthesis.[1] The inherent electrophilicity of the isothiocyanate moiety drives its reactivity with biological nucleophiles, underpinning both its utility in synthesis and its toxicological potential.[2]

This guide provides a comprehensive overview of the available toxicological data for this compound. Due to the limited specific toxicological studies on this particular compound, this paper incorporates a data-driven approach by analyzing structurally similar analogs to infer a more complete toxicological profile. We will delve into acute toxicity, irritation potential, and the overarching mechanisms of action characteristic of this chemical class, providing researchers and drug development professionals with a critical assessment of its potential hazards.

Physicochemical Properties and Identification

Understanding the physicochemical properties of a compound is fundamental to assessing its toxicological risk, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| CAS Number | 98041-69-1 | [3][4] |

| Molecular Formula | C₇H₃BrClNS | [3][4] |

| Molecular Weight | 248.53 g/mol | [3][4] |

| Appearance | Pale yellow crystalline powder | [3] |

| Melting Point | 42-48 °C | [3][4] |

| Boiling Point | 133-134 °C at 0.5 mmHg | [4] |

| XLogP3 | 3.83680 | [3] |

The high XLogP3 value suggests a lipophilic nature, indicating a potential for bioaccumulation and absorption through lipid membranes.

Hazard Identification and Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, this compound has been classified with the following hazards.[3]

| Hazard Class | Hazard Statement | GHS Code |

| Acute toxicity, oral | Harmful if swallowed | H302 |

| Skin corrosion/irritation | Causes skin irritation | H315 |

| Serious eye damage/eye irritation | Causes serious eye irritation | H319 |

| Specific target organ toxicity | May cause respiratory irritation | H335 |

Source: ECHA C&L Inventory, Matrix Scientific[3][4]

Toxicological Profile: A Data-Driven Analog Approach

Acute Toxicity

The primary concern for acute exposure to aromatic isothiocyanates is toxicity via oral, dermal, and inhalation routes. The GHS classifications for the target compound and its analogs strongly suggest that they are harmful or toxic if they enter the body.

| Compound | Oral Toxicity | Dermal Toxicity | Inhalation Toxicity |

| This compound | H302: Harmful if swallowed[3] | No data | No data |

| 4-Bromo-3-chlorophenyl isothiocyanate | H302: Harmful if swallowed[5] | H312: Harmful in contact with skin[5] | H332: Harmful if inhaled[5] |

| 4-Bromophenyl isothiocyanate | H302: Harmful if swallowed[6] | H312: Harmful in contact with skin[6] | H332: Harmful if inhaled |

| 4-Chlorophenyl isothiocyanate | H301: Toxic if swallowed[7][8] | H311: Toxic in contact with skin[7][8] | H331: Toxic if inhaled[7][8] |

The data from these analogs consistently point to a significant risk of acute toxicity. The substitution pattern and the specific halogen atoms (Chlorine vs. Bromine) appear to modulate the degree of toxicity, with 4-Chlorophenyl isothiocyanate being classified as "Toxic" (Category 3), a higher hazard level than "Harmful" (Category 4).[7][8] Given this trend, it is prudent to handle this compound with stringent safety measures to prevent any route of exposure.

Irritation and Sensitization

Aromatic isothiocyanates are known irritants. The available data indicates that this compound causes skin and serious eye irritation and may cause respiratory irritation.[3][4] This is consistent with data from its analogs.[5][6][7][8] Furthermore, some isothiocyanates may cause allergic skin reactions or asthma-like symptoms upon inhalation, acting as sensitizers.[7][8][9]

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity studies for this compound were identified. However, the broader class of isothiocyanates presents a complex profile.

Genotoxic Potential: Due to their electrophilic nature, isothiocyanates can react with DNA to form adducts, which can lead to mutations and chromosomal aberrations.[2] Some studies on other isothiocyanates, like allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC), have demonstrated genotoxic effects in various assays.[10][11] The mechanism is often linked to the induction of reactive oxygen species (ROS).[12] Therefore, it is plausible that this compound could possess genotoxic potential. A standard bacterial reverse mutation assay (Ames test) would be the logical first step to evaluate this endpoint.

Carcinogenic Potential: The carcinogenicity of isothiocyanates is a subject of ongoing research and appears to be dose-dependent.

-

Chemoprevention: At low, diet-relevant doses, many isothiocyanates are considered chemopreventive. They can induce Phase II detoxification enzymes, which help neutralize carcinogens.[13]

-

Carcinogenicity: Conversely, high doses of genotoxic compounds are often associated with an increased risk of cancer.[2] Some brominated chemicals have been shown to be carcinogens in animal studies.[14] Given the potential for genotoxicity, high-dose, chronic exposure to this compound should be considered a potential carcinogenic risk until proven otherwise.

Mechanism of Toxicity: The Role of Electrophilicity

The toxicity of isothiocyanates is fundamentally linked to the electrophilic carbon atom in the -N=C=S group. This carbon is highly susceptible to attack by nucleophiles, such as the thiol groups (-SH) found in cysteine residues of proteins and in the antioxidant molecule glutathione (GSH).[2][15]

The primary mechanism involves two key events:

-

Glutathione Depletion: The isothiocyanate rapidly reacts with GSH, a critical cellular antioxidant, in a process often catalyzed by glutathione S-transferases (GSTs).[1][15] This depletes the cell's primary defense against reactive oxygen species (ROS), leading to oxidative stress.

-

Protein Thiol Modification: The isothiocyanate can directly bind to and modify key cellular proteins, altering their function. This can disrupt critical signaling pathways, inhibit enzyme activity, and trigger stress responses.[15]

This cascade of events—GSH depletion, increased oxidative stress, and protein dysfunction—can culminate in cellular damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[16][17]

Caption: General mechanism of isothiocyanate-induced cytotoxicity.

Proposed Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

To address the data gap regarding the genotoxicity of this compound, a bacterial reverse mutation test (Ames test) is the standard initial screening assay. This test evaluates the ability of a chemical to induce mutations in specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine.

Methodology

-

Strain Selection: Use a minimum of four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA). These strains are selected to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation (S9 Fraction): Conduct the assay both with and without a metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenate and contains enzymes (cytochromes P450) that can metabolize a test compound into a more genotoxic form, mimicking mammalian metabolism.[13]

-

Dose Selection: Perform a preliminary range-finding study to determine a suitable dose range. The highest dose should show some evidence of cytotoxicity but not kill all the bacteria. A minimum of five different doses should be tested in the main experiment.

-

Plate Incorporation Method: a. To a test tube, add 2 mL of molten top agar. b. Add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at a specific concentration), and 0.5 mL of the S9 mix (or buffer for the non-activation arm). c. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: a. Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate. b. The test is considered positive if there is a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control for at least one strain.

Caption: Standard workflow for the Ames Plate Incorporation Assay.

Conclusion and Future Directions

The available data, primarily from safety classifications and structural analog analysis, indicates that this compound should be handled as a hazardous compound. It is acutely harmful if swallowed and is a significant irritant to the skin, eyes, and respiratory system.[3][4] The overarching mechanism of toxicity for isothiocyanates involves covalent modification of cellular thiols, leading to oxidative stress and apoptosis.[2][15][17]

Significant data gaps remain, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity. To enable a comprehensive risk assessment, the following studies are recommended:

-

Genotoxicity: An initial screening using the Ames test, followed by an in vitro mammalian cell assay (e.g., micronucleus test) if positive.

-

Acute Toxicity: Determination of LD50/LC50 values for oral, dermal, and inhalation routes to quantify its acute toxic potential.

-

Repeated Dose Toxicity: A 28-day repeated dose study to identify potential target organs for toxicity after sub-chronic exposure.

By systematically addressing these data gaps, a more complete and definitive toxicological profile can be established for this compound, ensuring its safe handling and use within the scientific community.

References

-

Georganics. (2011, January 6). 4-BROMO-2-CHLOROPHENYL ISOCYANATE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorophenyl isothiocyanate. Retrieved from [Link]

-

Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (n.d.). COT Statement on the potential risks from cyanide in bitter apricot kernels. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenyl isothiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenyl isothiocyanate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 4-Chlorophenyl isothiocyanate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 4-Bromophenyl isocyanate. Retrieved from [Link]

-

Fimognari, C., & Hrelia, P. (2011). Natural isothiocyanates: genotoxic potential versus chemoprevention. Mutation Research/Reviews in Mutation Research, 728(3), 109-116. Retrieved from [Link]

-

Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Current opinion in oncology, 14(4), 331-338. Retrieved from [Link]

-

Zhang, Y. (2006). Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action. Proceedings of the Nutrition Society, 65(1), 68-75. Retrieved from [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane. NCBI Bookshelf. Retrieved from [Link]

-

Kassie, F., & Knasmüller, S. (2000). Genotoxic effects of allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC). Mutation Research/Reviews in Mutation Research, 457(1-2), 141-150. Retrieved from [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. ResearchGate. Retrieved from [Link]

-

Hecht, S. S. (1999). Chemoprevention of cancer by isothiocyanates, modifiers of carcinogen metabolism. Journal of nutrition, 129(3), 768S-774S. Retrieved from [Link]

-

Bąk, A., et al. (2020). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 25(18), 4233. Retrieved from [Link]

-

Kassie, F., & Knasmüller, S. (2000). Genotoxic effects of allyl isothiocyanate (AITC) and phenetyl isothiocyanate (PEITC). ResearchGate. Retrieved from [Link]

-

Wang, H., et al. (2014). Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. ResearchGate. Retrieved from [Link]

-

Loo, G. (2015). Effect of antioxidants on the genotoxicity of phenethyl isothiocyanate. Mutagenesis, 30(4), 545-551. Retrieved from [Link]

-

Rauf, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6031. Retrieved from [Link]

-

Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2377-2379. Retrieved from [Link]

-

Dunnick, J. K., et al. (1997). Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals. Toxicologic pathology, 25(6), 549-555. Retrieved from [Link]

Sources

- 1. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity [mdpi.com]

- 2. Natural isothiocyanates: genotoxic potential versus chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 4-Bromo-3-chlorophenyl isothiocyanate | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chlorophenyl isothiocyanate | C7H4ClNS | CID 16480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Genotoxic effects of allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of antioxidants on the genotoxicity of phenethyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemoprevention of cancer by isothiocyanates, modifiers of carcinogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. redalyc.org [redalyc.org]

The Definitive Guide to the Identification and Nomenclature of 4-Bromo-2-chlorophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, unambiguous communication is paramount. The accurate identification of a chemical entity is the foundation upon which all subsequent experimental work is built. This guide provides an in-depth exploration of 4-Bromo-2-chlorophenyl isothiocyanate, a halogenated aromatic isothiocyanate of interest in synthetic chemistry. More than a simple list of names, this document serves as a technical manual on the principles of chemical nomenclature and the practical, multi-technique approach required to definitively confirm the identity and structure of such a compound. As Senior Application Scientists, our goal is to merge theoretical knowledge with practical, field-proven insights to ensure the integrity of your research.

Core Identifiers and Synonyms

The primary identifier for any chemical substance is its CAS (Chemical Abstracts Service) Registry Number, which is a unique numerical identifier assigned to a single, specific substance.[1] This number eliminates the ambiguity that can arise from the use of various naming systems and synonyms.

| Identifier | Value |

| Primary Name | This compound |

| CAS Registry Number | 98041-69-1 |

| Molecular Formula | C₇H₃BrClNS |

| Molecular Weight | 248.53 g/mol |

While the CAS number is the gold standard for identification, a variety of synonyms and systematic names are used in literature, patents, and chemical supplier catalogs. Understanding these alternatives is crucial for comprehensive literature searches and procurement.

-

Systematic IUPAC Name : 1-Bromo-2-chloro-4-isothiocyanatobenzene

-

Alternative Chemical Names :

-

4-Bromo-2-chloroisothiocyanatobenzene

-

Benzene, 1-bromo-2-chloro-4-isothiocyanato-

-

-

Common Language Variants :

-

4-溴-2-氯异硫氰酸苯酯 (Chinese)

-

4-溴-2-氯苯硫代异氰酸酯 (Chinese)

-

Deconstructing the Nomenclature: An IUPAC Perspective

The systematic name, 1-Bromo-2-chloro-4-isothiocyanatobenzene, is derived from the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). A logical breakdown of this name reveals the structure of the molecule.

-

Parent Structure : The base of the name is "benzene," indicating a six-carbon aromatic ring.

-

Substituents : The prefixes "bromo," "chloro," and "isothiocyanato" denote the functional groups attached to the benzene ring: a bromine atom (-Br), a chlorine atom (-Cl), and an isothiocyanate group (-N=C=S).

-

Locants (Numbering) : The numbers indicate the position of these substituents on the benzene ring. According to IUPAC rules for polysubstituted benzenes, the ring is numbered to give the substituents the lowest possible locants.[2][3][4][5] The substituents are then cited in alphabetical order (Bromo, Chloro, Isothiocyanato).

The following diagram illustrates the IUPAC numbering and structure:

Caption: IUPAC Numbering for 1-Bromo-2-chloro-4-isothiocyanatobenzene.

The Self-Validating System: A Multi-Spectroscopic Approach to Structural Confirmation

Relying on a label alone is insufficient for rigorous scientific work. The identity of a supplied chemical should always be confirmed. This section outlines a self-validating workflow that combines three key spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This combination provides orthogonal pieces of information that, when taken together, create an undeniable structural fingerprint.[6][7][8][9]

Caption: A parallel workflow for the spectroscopic confirmation of chemical identity.

Part 1: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Principle: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the most critical information is the molecular ion peak and its characteristic isotopic pattern, given the presence of both chlorine and bromine.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electron ionization mass spectrometer (EI-MS).

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-350.

Expected Data & Interpretation: The molecular formula C₇H₃BrClNS contains two elements with distinctive isotopic signatures:

-

Bromine: Approximately equal abundance of ⁷⁹Br and ⁸¹Br.

-

Chlorine: Approximately a 3:1 ratio of ³⁵Cl to ³⁷Cl.

This will result in a characteristic cluster of peaks for the molecular ion.

| m/z (Mass/Charge) | Expected Relative Abundance | Isotopic Composition |

| 247 | ~75% | C₇H₃⁷⁹Br³⁵ClNS |

| 249 | ~100% (Base Peak) | C₇H₃⁸¹Br³⁵ClNS / C₇H₃⁷⁹Br³⁷ClNS |

| 251 | ~25% | C₇H₃⁸¹Br³⁷ClNS |

Note: The presence of this unique M, M+2, M+4 pattern is strong evidence for a molecule containing one bromine and one chlorine atom.

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

Principle: IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of those bonds.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat (as a liquid or solid) using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Expected Data & Interpretation: The key diagnostic absorption for this molecule is the isothiocyanate group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2100 cm⁻¹ (strong, sharp) | Asymmetric stretch | -N=C=S (Isothiocyanate) |

| 3100-3000 cm⁻¹ | C-H stretch | Aromatic C-H |

| 1600-1450 cm⁻¹ | C=C stretch | Aromatic Ring |

| ~850-800 cm⁻¹ | C-H bend (out-of-plane) | Substituted Benzene |

The presence of the very strong and sharp band around 2100 cm⁻¹ is highly characteristic of the isothiocyanate functional group.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

Expected Data & Interpretation for ¹H NMR: The trisubstituted benzene ring will show a complex splitting pattern for the three aromatic protons. Based on the substitution pattern (4-Bromo, 2-Chloro), we would expect three distinct signals in the aromatic region (typically ~7.0-8.0 ppm).

-

H-3: Would appear as a doublet, coupled to H-5.

-

H-5: Would appear as a doublet of doublets, coupled to H-3 and H-6.

-

H-6: Would appear as a doublet, coupled to H-5.

Expected Data & Interpretation for ¹³C NMR: There will be 7 distinct carbon signals.

-

~130-140 ppm: The carbon of the isothiocyanate group (-N=C =S).

-

~115-145 ppm: Six distinct signals for the six carbons of the aromatic ring. The carbons directly attached to the electronegative bromine and chlorine atoms will be significantly shifted.

Conclusion

The accurate identification of this compound, and indeed any chemical reagent, is a multi-faceted process that relies on a systematic understanding of chemical nomenclature and the application of orthogonal analytical techniques. By leveraging unique identifiers like the CAS Registry Number and confirming the structure through a combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, researchers can proceed with confidence in the integrity of their starting materials. This guide provides the foundational principles and practical framework for this essential scientific practice, ensuring reproducibility and accuracy in research and development.

References

-

CAS Registry Number: 98041-69-1 . National Institute of Standards and Technology. [Link]

-

Intermediate IUPAC Nomenclature VII . University of California, Davis. [Link]

-

Give IUPAC rules for naming substituted benzene . Sarthaks eConnect. [Link]

-

What Are The IUPAC Rules For Benzene Derivatives? . Chemistry For Everyone. [Link]

-

Nomenclature Of Substituted Benzene Compounds . BYJU'S. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry . Chemistry Steps. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy . Universal Class. [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy . Maricopa Open Digital Press. [Link]

-

CAS registry number . chemeurope.com. [Link]

-

4-Bromo-3-chlorophenyl isothiocyanate Spectral Data . PubChem. [Link]

Sources

- 1. Spectral Analysis [m.chemicalbook.com]

- 2. This compound(98041-69-1) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. CAS Reg. No. 98041-69-1 [webbook.nist.gov]

- 5. 4-Bromo-3-chlorophenyl isothiocyanate | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromophenyl isothiocyanate [webbook.nist.gov]

- 7. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Chlorophenyl isothiocyanate [webbook.nist.gov]

- 9. Eugenol [webbook.nist.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Bromo-2-chlorophenyl Isothiocyanate

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 4-Bromo-2-chlorophenyl isothiocyanate, a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. Recognizing that the direct conversion from 4-bromo-2-chlorophenol is not a synthetically viable route, this guide presents a robust and well-documented two-part methodology. The protocol begins with the regioselective bromination of 2-chloroaniline to produce the key intermediate, 4-bromo-2-chloroaniline. Subsequently, this intermediate is converted to the target isothiocyanate using thiophosgene. This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, step-by-step experimental procedures, critical safety protocols for handling hazardous reagents, and methods for purification and characterization.

Introduction and Synthetic Strategy

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are pivotal building blocks in organic synthesis, serving as precursors for a wide array of heterocyclic compounds, thioureas, and thiocarbamates.[1] Specifically, halogenated aryl isothiocyanates are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.

The user-specified synthesis of this compound from 4-bromo-2-chlorophenol poses significant synthetic challenges, as the direct conversion of a phenolic hydroxyl group to an isothiocyanate is not a standard or efficient transformation. The established and most reliable pathway to aryl isothiocyanates proceeds through the corresponding primary aniline.[2][3]

Therefore, this guide outlines an authoritative and practical two-stage synthetic approach:

-

Part A: Synthesis of 4-Bromo-2-chloroaniline. This initial step involves the electrophilic aromatic substitution of 2-chloroaniline. Bromination occurs selectively at the para-position relative to the strongly activating amino group, which directs the electrophile to the ortho and para positions. The para-position is sterically more accessible, leading to the desired product.

-

Part B: Synthesis of this compound. The synthesized aniline is then reacted with thiophosgene (CSCl₂). The primary amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene to form the target isothiocyanate.[4]

This methodology ensures a higher yield and purity of the final product compared to hypothetical routes from the corresponding phenol.

Critical Safety Protocols: Handling Thiophosgene

Thiophosgene (CSCl₂) is an extremely toxic, volatile, and corrosive liquid. It is a severe lachrymator and irritant to the skin, eyes, and respiratory system.[5] All operations involving thiophosgene must be conducted with stringent safety measures.

-

Engineering Controls: All work must be performed inside a certified chemical fume hood with a tested and reliable exhaust system.[6] A safety shower and eyewash station must be immediately accessible.[5]

-

Personal Protective Equipment (PPE): Wear a full-face respirator with an appropriate cartridge, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like Viton® or butyl rubber are recommended for direct handling), a flame-retardant lab coat, and chemical splash goggles.[7]

-

Incompatible Materials: Keep away from water, alcohols, amines, and strong bases, as it can react violently or decompose to release toxic gases like hydrogen chloride and hydrogen sulfide.[1][6] Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen).[5]

-

Waste Disposal: All thiophosgene-contaminated waste, including solvents and glassware rinses, must be treated as hazardous waste and disposed of according to institutional and governmental regulations. Do not mix with other solvent waste.[6] Quench excess thiophosgene carefully with a basic solution (e.g., 2M NaOH) in an ice bath within the fume hood.

Experimental Protocols

Part A: Synthesis of 4-Bromo-2-chloroaniline from 2-Chloroaniline

This procedure details the regioselective bromination of 2-chloroaniline to yield the necessary precursor for the final synthesis step.

Reaction Mechanism: The reaction is an electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating group, directing the incoming electrophile (Br⁺, generated from Br₂) to the ortho and para positions. Due to steric hindrance from the chlorine and amino groups, the bromine adds preferentially to the less hindered para position.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Chloroaniline | 127.57 | 12.75 g | 0.10 | Starting material |

| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |

| Bromine (Br₂) | 159.81 | 16.0 g (5.1 mL) | 0.10 | Brominating agent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 12.75 g (0.10 mol) of 2-chloroaniline in 100 mL of glacial acetic acid.

-

Bromination: Cool the flask in an ice-water bath to 0-5 °C. In the dropping funnel, prepare a solution of 16.0 g (0.10 mol) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the temperature does not rise above 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate should form. Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 10:1 v/v) to obtain pure 4-bromo-2-chloroaniline as a solid.[8][9]

-

Characterization: Confirm the product's identity and purity by measuring its melting point (Literature: 70-72 °C) and acquiring ¹H NMR and ¹³C NMR spectra.[10]

Part B: Synthesis of this compound

This protocol uses the highly toxic but efficient reagent thiophosgene. Execute all steps in a certified chemical fume hood.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine (4-bromo-2-chloroaniline) performs a nucleophilic attack on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of HCl to form the stable isothiocyanate product.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromo-2-chloroaniline | 206.46 | 10.32 g | 0.05 | Starting material from Part A |

| Thiophosgene (CSCl₂) | 114.98 | 6.32 g (4.2 mL) | 0.055 | EXTREMELY TOXIC |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous solvent |